molecular formula C26H29NO4 B15028711 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

Cat. No.: B15028711
M. Wt: 419.5 g/mol
InChI Key: QMCCDCLMXCRIPB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenyl nitroethane using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Coupling with 2-hydroxy-5-methylbenzaldehyde: The amine is then coupled with 2-hydroxy-5-methylbenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.

    Reduction to the amine: The Schiff base is reduced to the amine using a reducing agent.

    Amidation: Finally, the amine is reacted with a suitable acyl chloride or anhydride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine.

    N-Acetyl-3,4-dimethoxyphenethylamine: A related compound with similar structural features.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C26H29NO4/c1-18-9-11-23(28)22(15-18)21(20-7-5-4-6-8-20)17-26(29)27-14-13-19-10-12-24(30-2)25(16-19)31-3/h4-12,15-16,21,28H,13-14,17H2,1-3H3,(H,27,29)

InChI Key

QMCCDCLMXCRIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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